6-Bromo-5-nitroindolin-2-one
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Overview
Description
6-Bromo-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 5th position on the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-nitroindolin-2-one typically involves the bromination and nitration of indolin-2-one. The process begins with the bromination of indolin-2-one using bromine or a brominating agent under controlled conditions. This is followed by nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective introduction of the bromine and nitro groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-nitroindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The indolin-2-one core can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: New derivatives with different substituents replacing the bromine or nitro groups.
Reduction Reactions: Amino derivatives formed by the reduction of the nitro group.
Oxidation Reactions: Oxidized derivatives of the indolin-2-one core.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-nitroindolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit certain enzymes and receptors, such as protein tyrosine kinases, which play crucial roles in cell signaling and proliferation.
Pathways Involved: By inhibiting these targets, this compound can disrupt key signaling pathways involved in cancer cell growth and survival, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
5-Nitroindolin-2-one: Lacks the bromine substituent but shares similar biological activities.
6-Bromoindolin-2-one: Lacks the nitro group but retains the bromine substituent.
5-Bromo-6-nitroindolin-2-one: A positional isomer with the bromine and nitro groups swapped.
Uniqueness: 6-Bromo-5-nitroindolin-2-one is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions with specific molecular targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
6-bromo-5-nitro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRNFSDBWGNEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437765 |
Source
|
Record name | 6-BROMO-5-NITROINDOLIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557093-47-7 |
Source
|
Record name | 6-Bromo-1,3-dihydro-5-nitro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557093-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-BROMO-5-NITROINDOLIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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